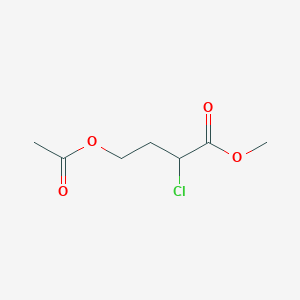

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide" often involves cyclization reactions and the interaction with sodium ethoxide, showcasing the versatility and reactivity of sodium-based compounds in facilitating complex chemical synthesis. For instance, the cyclization of 1,3-dichloro-2-propanol with di(poly)-N-tosylamides in the presence of sodium ethoxide under reflux conditions produces hydroxyl-N-tosylcyclams, highlighting the role of sodium in cyclization processes (Wu et al., 1995).

Molecular Structure Analysis

The molecular structure of sodium-based compounds, including "Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide," can be characterized using techniques like X-ray diffraction. These studies reveal the intricate arrangement of atoms and the spatial configuration, which are crucial for understanding the compound's reactivity and interactions. For example, the synthesis and characterization of sodium N-(ethoxythioxomethyl)-β-alaninate showed the compound's crystalline structure and provided insights into the supramolecular interactions within the crystal (Zhang et al., 2012).

Chemical Reactions and Properties

"Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide" participates in various chemical reactions, demonstrating its reactivity and potential as an intermediate for synthesizing more complex molecules. The compound's chemical properties, such as its reactivity with other organic and inorganic substances, are essential for its applications in synthesis. Studies have shown that sodium-based compounds can undergo reactions like photooxidation, which are significant for understanding their behavior under different conditions (Nardello et al., 1996).

科学研究应用

Electrolyte Materials for Sodium-Ion Batteries

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is a compound that may find potential applications in the development of sodium-ion batteries. Room-temperature stationary sodium-ion batteries are of great interest for large-scale electric energy storage applications due to the abundant sodium resources and low cost. Research in this field focuses on various electrode materials, including cathodes and anodes, as well as electrolytes suitable for sodium-ion batteries. The search for suitable electrode and electrolyte materials remains challenging, but intensive research efforts are aimed at developing low-cost, long-life, and room-temperature sodium-ion batteries that would be promising for applications in large-scale energy storage systems (Pan, Hu, & Chen, 2013).

Sodium Metal Anodes in Sodium-Metal Batteries

Another area of research involves sodium metal anodes used in sodium-metal batteries (SMBs), which are essential components of emerging energy storage systems like sodium sulfur and sodium selenium batteries. The chemical and physical properties of sodium metal, along with its electrochemical behavior, present unique challenges and opportunities for the development of SMBs. Research focuses on overcoming degradation mechanisms such as unstable solid electrolyte interphases, dendrite growth, poor Coulombic efficiency, and gas evolution to enhance the feasibility of SMBs. This comprehensive review on sodium-metal anodes highlights recent progress and explores solutions to these challenges, emphasizing the importance of improved electrolytes, interfacial engineering, electrode architectures, and alloy design for stable sodium plating-stripping (Lee, Paek, Mitlin, & Lee, 2019).

High-Temperature Sodium Batteries

High-temperature sodium batteries, including sodium/sulfur and ZEBRA batteries, represent a promising area for applications requiring high thermal stability, reliability, long-cycle life, and versatile geometries. The development of inorganic solid electrolytes, particularly ceramic and glass-ceramic electrolytes, plays a fundamental role in enhancing the performance of these batteries. This review provides a comprehensive overview of Na+ conductors used as electrolytes in high-temperature sodium batteries, discussing their ionic conductivity, thermal characteristics, electrochemical stability, and environmental impact. It highlights the continuous efforts to find new materials that operate at room and moderate temperatures, with a focus on NASICON electrolytes and polymer electrolytes based on poly(ethylene oxide) (PEO) (Hueso, Armand, & Rojo, 2013).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

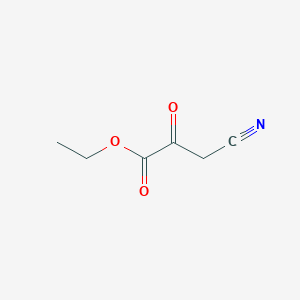

IUPAC Name |

sodium;ethyl 3-cyano-2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBNFHLHRQPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide | |

CAS RN |

53544-13-1 |

Source

|

| Record name | Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53544-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)